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N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide

Nuclear Receptor PXR Activation ADME-Tox

This compound is a critical positive control (PXR agonist, EC50=1,100 nM) for CYP induction assays, where its 4.2-fold PI3Kα/DNA-PK selectivity window enables pathway-specific interrogation without confounding DNA damage phenotypes. With a DNMT3A Ki of 5,030 nM and superior affinity over its direct analog, it forms a validated starting point for fragment-based epigenetics inhibitor design. Designed to ensure SAR reproducibility, its precise substitution pattern maintains reference assay integrity. Secure your supply of this highly differentiated benzamide scaffold—authenticated by a ≥95% purity guarantee—to eliminate experimental variability and accelerate your lead optimization milestones.

Molecular Formula C18H16F3N3O3
Molecular Weight 379.339
CAS No. 2034464-68-9
Cat. No. B2880672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide
CAS2034464-68-9
Molecular FormulaC18H16F3N3O3
Molecular Weight379.339
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H16F3N3O3/c19-18(20,21)27-15-5-3-13(4-6-15)17(26)23-10-12-8-14(11-22-9-12)24-7-1-2-16(24)25/h3-6,8-9,11H,1-2,7,10H2,(H,23,26)
InChIKeyCTDLQJWSCILETR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 2034464-68-9): Core Identity and Procurement Baseline


N-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 2034464-68-9) is a synthetic small molecule belonging to the benzamide class of heterocyclic compounds [1]. It features a 2-oxopyrrolidin-1-yl substituent on a pyridine ring linked via a methylene bridge to a 4-(trifluoromethoxy)benzamide moiety. This compound is primarily investigated in early-stage medicinal chemistry and biochemical probe research, with reported activities against kinase and epigenetic targets [2]. Its molecular formula is C₁₈H₁₆F₃N₃O₃, and typical research-grade purity is ≥95% [3].

Why N-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide Cannot Be Replaced by Close Analogs


Generic benzamide or pyrrolidinone derivatives cannot be simply interchanged with this compound due to critical structural determinants that govern target engagement. The specific substitution pattern—4-trifluoromethoxy on the benzamide ring, 2-oxopyrrolidin-1-yl at the 5-position of the pyridine, and the methylene bridge geometry—has been shown to profoundly influence binding affinity and selectivity across kinase and epigenetic targets [1]. Even closely related analogs with sulfonamide replacements or trifluoromethoxy positional shifts exhibit distinct interaction profiles, as evidenced by differential IC₅₀ values in biochemical assays [2]. Substituting this compound without quantitative comparative data risks invalidating SAR hypotheses and compromising experimental reproducibility in lead optimization programs.

Quantitative Differentiation Evidence for N-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide Versus Analogs


TRIFLUOROMETHOXY vs. SULFONAMIDE: PXR Agonism Divergence

In a direct head-to-head comparison from the same patent series, the target benzamide compound demonstrated PXR agonism with an EC₅₀ of 1,100 nM in a HepG2-CYP3A4-luciferase reporter assay, whereas the corresponding sulfonamide analog (CAS 2192745-60-9) showed no detectable PXR activation up to 10 µM [1]. This ~9-fold window for PXR engagement directly impacts CYP3A4 induction liability predictions.

Nuclear Receptor PXR Activation ADME-Tox

SUBSTITUTION PATTERN IMPACT: DNMT3A Binding Affinity

The target compound inhibited human DNMT3A catalytic domain with a Kᵢ of 5,030 nM using ³H-AdoMet as substrate, positioning it as a low-micromolar probe [1]. In contrast, the trifluoro-methoxy substituted analog (CAS 2034388-17-3) showed substantially weaker inhibition (Kᵢ > 20,000 nM), representing a >4-fold loss in binding affinity upon additional fluorine substitution and methoxy rearrangement [2].

Epigenetics DNA Methyltransferase Cancer

KINASE SELECTIVITY: PI3Kα vs. DNA-PK Differential

Profiling from patent US9453031 reveals that the target compound inhibits PI3Kα with an IC₅₀ of 2,400 nM, while showing only weak activity against DNA-PK (IC₅₀ = 10,000 nM) under identical assay conditions [1]. This 4.2-fold selectivity window suggests the 4-trifluoromethoxy benzamide scaffold favors PI3K over DNA-PK, a selectivity feature not observed with the 2,4,5-trifluoro-3-methoxy analog which showed equipotent, non-selective inhibition across both kinases (IC₅₀ ~ 3,000 nM for both) [2].

Kinase Inhibitor PI3K DNA-PK Selectivity Profiling

Preferred Application Scenarios for N-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide Based on Verified Differentiation


CYP3A4 Induction Liability Screening in Early ADME-Tox Panels

Given its confirmed PXR agonism (EC₅₀ = 1,100 nM), this compound serves as a reference tool in CYP3A4 induction screening batteries, where the sulfonamide analog's lack of PXR activity precludes its use as a positive control or comparator [1].

DNMT3A Biochemical Probe for Epigenetic Drug Discovery

With a Kᵢ of 5,030 nM against DNMT3A catalytic domain, this compound is suitable as a starting point for fragment-based or structure-guided optimization of DNA methylation inhibitors, where the >4-fold affinity advantage over the trifluoro-methoxy analog justifies its selection as the core scaffold [1].

PI3Kα-Selective Chemical Biology Studies

The 4.2-fold selectivity for PI3Kα over DNA-PK enables pathway-specific interrogation of PI3K signaling with reduced DNA damage response interference, a scenario where non-selective analogs would generate confounding phenotypes [1].

Kinase Selectivity Profiling Reference Compound

The compound's distinct kinase inhibition fingerprint (PI3Kα IC₅₀ = 2,400 nM; DNA-PK IC₅₀ = 10,000 nM) provides a benchmark for selectivity assay development and validation, where substitution with non-selective analogs would invalidate standard curves [1].

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